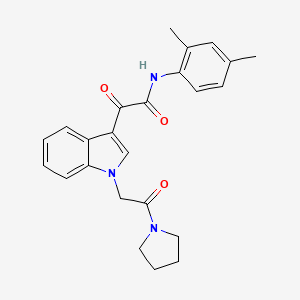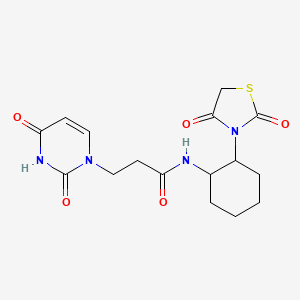
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)propanamide is a complex organic compound with potential applications in various fields. Its structure incorporates a pyrimidine ring and a thiazolidine ring, making it a versatile molecule for research and industrial uses.
Métodos De Preparación
Synthetic Routes: This compound can be synthesized through multi-step organic reactions. One common approach involves the condensation of appropriate precursors under controlled conditions.
Reaction Conditions: Synthesis typically requires a solvent medium, often dichloromethane or methanol, with a catalytic amount of acid or base to facilitate the reaction. Temperature control is crucial to ensure the desired product yield and purity.
Industrial Production: In industrial settings, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions, thus optimizing yield and reducing production time.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: With strong oxidizing agents, leading to potential fragmentation of the molecule.
Reduction: Reducing agents can alter the oxidation states of specific atoms within the structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the reactive sites within the rings.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often utilize reagents like hydrochloric acid or sodium methoxide.
Major Products: The products of these reactions vary widely, but common examples include altered ring structures or chain modifications, impacting the compound's functionality and reactivity.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse functionalizations, aiding in the development of new materials.
Biology: Biologically, its structural motifs can interact with various biomolecules, making it a candidate for studying enzyme interactions or as a molecular probe in biochemical assays.
Medicine: Medically, derivatives of this compound are being explored for their potential as pharmaceutical agents, particularly in targeting specific enzymes or receptors.
Industry: Industrial applications may include the development of novel polymers or as intermediates in the manufacture of specialty chemicals.
Mecanismo De Acción
Molecular Targets: The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors, depending on its functional groups.
Pathways Involved: Its action may involve inhibition or activation of specific biochemical pathways, modulating the activity of key proteins involved in cellular processes.
Comparación Con Compuestos Similares
Unique Attributes: Compared to similar compounds, this molecule's dual-ring structure provides additional reactive sites, enhancing its versatility in reactions and applications.
List of Similar Compounds:3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(cyclohexyl)propanamide
3-(2,4-Dioxothiazolidin-3-yl)-N-(cyclohexyl)propanamide
Each of these compounds, while structurally related, offers different reactivity profiles and applications due to variations in their molecular frameworks.
Propiedades
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c21-12(5-7-19-8-6-13(22)18-15(19)24)17-10-3-1-2-4-11(10)20-14(23)9-26-16(20)25/h6,8,10-11H,1-5,7,9H2,(H,17,21)(H,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDFTMSWBDFYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CCN2C=CC(=O)NC2=O)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2728921.png)
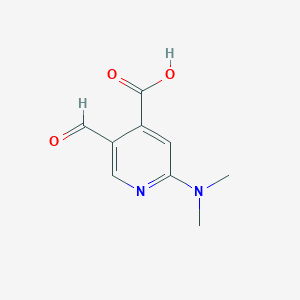
![Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate](/img/structure/B2728925.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2728926.png)
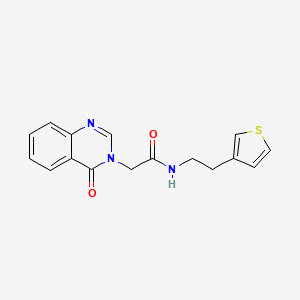
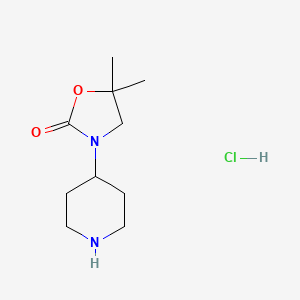
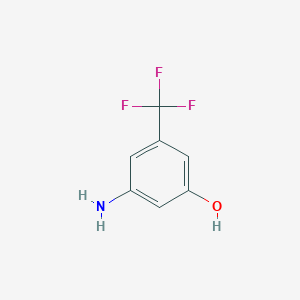
![3-[1-(Benzenesulfonyl)-2-methylpropyl]furan](/img/structure/B2728933.png)
![1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine](/img/structure/B2728934.png)
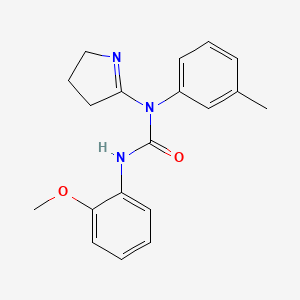

![N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2728940.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2728941.png)
